Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride
Overview
Description
“Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO3 . It is a solid substance and is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO3.ClH/c1-11-7(10)8(6-9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 209.67 .Scientific Research Applications
Chemical Synthesis and Modification
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride serves as a valuable reagent in chemical synthesis. Researchers use it for core modifications, such as introducing functional groups or altering molecular structures. For instance, it has been employed in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase. Additionally, it plays a role in the development of pyrazoloquinolines as PDE10A inhibitors, which have potential applications in treating schizophrenia .
Cycloalkylamide Derivatives
This compound finds utility in the synthesis of cycloalkylamide derivatives. These derivatives may have diverse applications, including pharmaceuticals, agrochemicals, and materials science. Researchers explore the reactivity of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride to create novel structures with specific properties .
Tetrahydro-2-furoic Chloride and Tetrahydro-2H-pyran-4-carboxylic Chloride
The compound participates in the preparation of tetrahydro-2-furoic chloride and tetrahydro-2H-pyran-4-carboxylic chloride. These intermediates are essential in various synthetic pathways, contributing to the synthesis of diverse organic molecules. Researchers use them as building blocks for drug candidates, agrochemicals, and other bioactive compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride is a reagent used in the synthesis of various bioactive compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize. For example, it has been used in the core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of other compounds. It can form amide bonds due to its amine group, or connect to bioactive molecular structures . The specific interactions with its targets and the resulting changes would depend on the final compound it is used to synthesize.
Biochemical Pathways
As a reagent, this compound is involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, when used in the synthesis of CC214-2, it would be involved in the mTOR signaling pathway . The downstream effects would depend on the specific pathway and the role of the final product in that pathway.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the final product it is used to synthesize. For example, if used in the synthesis of an mTOR inhibitor, the result of action could be the inhibition of cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . The pH of the environment could also affect its reactivity. The influence of these factors on the compound’s action and efficacy would need to be considered during the synthesis process.
properties
IUPAC Name |
methyl 4-(aminomethyl)oxane-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-7(10)8(6-9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZALZOFBRGMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
362707-24-2 | |
Record name | methyl 4-(aminomethyl)oxane-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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